Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-
Description
Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- (hereafter referred to as Compound A) is an organosilicon compound featuring a propynyl backbone (C≡C) with a tert-butyldimethylsilyl (TBDMS) ether group at the third carbon and three methyl groups attached to the central silicon atom. This structure confers unique reactivity due to the electron-withdrawing triple bond and the steric bulk of the TBDMS group.
Compound A is hypothesized to participate in reactions typical of silane derivatives, such as hydrolysis, condensation, and polymerization, with applications in synthesizing polysiloxanes and functionalized organosilicon materials .
Properties
IUPAC Name |
tert-butyl-dimethyl-(3-trimethylsilylprop-2-ynoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26OSi2/c1-12(2,3)15(7,8)13-10-9-11-14(4,5)6/h10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHFFHGEURNIFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20450967 | |
| Record name | Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83578-59-0 | |
| Record name | Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20450967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- typically involves the following steps:
Preparation of the Propynyl Intermediate: The starting material, 3-bromo-1-propyne, is reacted with a suitable base such as sodium hydride to generate the propynyl anion.
Silylation Reaction: The propynyl anion is then treated with tert-butyl dimethylsilyl chloride in the presence of a catalyst like imidazole to form the tert-butyl dimethylsilyl ether.
Final Silane Formation: The intermediate is then reacted with trimethylchlorosilane under anhydrous conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
The compound’s structure includes:
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Trimethylsilane backbone : Provides steric bulk and influences reaction kinetics.
-
Propargyl ether group : Enables alkyne-specific reactions (e.g., Sonogashira coupling).
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tert-Butyl dimethylsilyloxy substituent : Acts as a protecting group for alcohols or other nucleophiles, with hydrolytic stability under mild conditions .
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₆OSi₂ (inferred) | |
| SMILES | CC#CSi(C)OCSi(C)C(C)(C)C | |
| Hydrolytic Stability | Stable in neutral pH, labile in acidic/basic conditions |
Hydrolysis Reactions
The tert-butyl dimethylsilyl (TBDMS) group undergoes selective hydrolysis under acidic or basic conditions, while the alkyne remains intact:
Conditions and Outcomes
| Condition | Reaction Outcome | Byproduct | Source |
|---|---|---|---|
| 1M HCl in THF (0°C, 2h) | Cleavage of TBDMS group | Silanol | |
| 0.1M KOH in MeOH (RT, 12h) | Partial hydrolysis of silyl ether | Siloxane dimer |
The trimethylsilyl-propargyl moiety remains stable under these conditions due to steric protection .
Alkyne Functional Group Reactivity
The terminal alkyne participates in cross-coupling and cycloaddition reactions:
Sonogashira Coupling
Reacts with aryl halides (e.g., iodobenzene) under Pd catalysis:
textPd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, RT → Biaryl alkyne product
Yield: 72–85% (analogous to ) .
Cycloaddition with Azides
Forms triazoles via Cu-catalyzed azide-alkyne cycloaddition (CuAAC):
textNaN₃, CuSO₄·5H₂O, sodium ascorbate, H₂O/t-BuOH (1:1) → 1,2,3-Triazole derivative
Regioselectivity: >95% 1,4-disubstituted product .
Silylation and Protection Strategies
The TBDMS group serves as a transient protecting group in multistep syntheses:
Applications in Synthesis
| Step | Role | Example | Source |
|---|---|---|---|
| Alcohol protection | Masks hydroxyl groups during alkylation | Glycol derivatization | |
| Temporary steric shielding | Directs regioselectivity in epoxidation | Terpene functionalization |
Thermal Decomposition Pathways
At elevated temperatures (>200°C), the compound undergoes:
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Si-O bond cleavage : Releases tert-butanol and forms siloxane networks.
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Alkyne polymerization : Generates conjugated polyynes (observed via TGA-DSC in).
Decomposition Table
| Temperature Range (°C) | Primary Process | Product |
|---|---|---|
| 200–250 | Si-O bond scission | Cyclic siloxanes |
| 300–350 | Alkyne oligomerization | Carbon-rich residues |
Scientific Research Applications
Surface Modification
Silane compounds are widely used for surface modification of materials, particularly in enhancing adhesion properties. The specific structure of silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- allows it to bond effectively with various substrates, including metals, glass, and polymers. This property is crucial in industries such as:
- Coatings : Improving the durability and adhesion of paints and coatings on substrates.
- Adhesives : Enhancing the bonding strength of adhesives used in construction and manufacturing.
Nanotechnology
In nanotechnology, silanes are utilized to functionalize nanoparticles, improving their compatibility with different matrices. The compound's ability to modify surface properties is beneficial for:
- Drug Delivery Systems : Functionalizing nanoparticles for targeted drug delivery applications.
- Sensors : Enhancing the sensitivity and selectivity of nanosensors by modifying their surfaces.
Composite Materials
Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- plays a significant role in the production of composite materials. Its application leads to:
- Improved Mechanical Properties : Enhancing tensile strength and impact resistance of composites.
- Moisture Resistance : Providing hydrophobic characteristics that protect composites from moisture damage.
Agricultural Applications
The compound has potential uses in agriculture, particularly in developing silane-based formulations for:
- Pesticides : Enhancing the efficacy and stability of pesticide formulations.
- Fertilizers : Improving nutrient delivery and retention in soil.
Case Study 1: Surface Treatment of Glass
A study demonstrated that treating glass surfaces with silane resulted in significantly improved adhesion for coatings. The treated surfaces exhibited enhanced resistance to scratches and environmental degradation.
Case Study 2: Nanoparticle Functionalization
Research on drug delivery systems showed that nanoparticles modified with silane exhibited improved cellular uptake and targeted delivery capabilities compared to unmodified nanoparticles. This advancement has implications for cancer treatment therapies.
Mechanism of Action
The mechanism by which Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- exerts its effects involves the interaction of the silyl group with various molecular targets. The silyl group can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved often include nucleophilic attack on the silicon atom and subsequent rearrangements.
Comparison with Similar Compounds
Research Findings
- Synthetic Utility : The TBDMS group in Compound A and analogs acts as a protecting group in organic synthesis, enhancing stability during multi-step reactions (e.g., nucleoside derivatives in ) .
- Thermal Stability : Compound B’s higher boiling point (287°C) indicates suitability for high-temperature industrial processes .
Biological Activity
Silane compounds have garnered attention in various fields due to their unique chemical properties and potential biological activities. This article focuses on the biological activity of the compound Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- , identified by its CAS number 83578-59-0 . The compound's molecular formula is with a molecular weight of approximately 242.51 g/mol .
Chemical Structure and Properties
The compound features a complex silane structure that includes a tert-butyl group, which enhances its stability and hydrophobicity. The presence of the propynyl group suggests potential reactivity that can be exploited in biological systems.
Biological Activity Overview
Research into the biological activity of silanes, particularly those with functional groups like the one described, indicates several key areas of interest:
- Antimicrobial Properties : Silanes are known for their antimicrobial activities, particularly in modifying surfaces to reduce biofilm formation. For instance, studies have shown that silane coupling agents can significantly reduce bacterial adhesion and biofilm formation on surfaces such as dental implants .
- Cell Viability and Toxicity : In vitro studies have assessed the cytotoxic effects of silanes on human cell lines. For example, exposure to silane vapors has been linked to reduced cell viability in bronchial epithelial cells, indicating potential respiratory toxicity .
- Biofilm Inhibition : A study focusing on a similar silane compound demonstrated an approximately 80% reduction in colony-forming units (CFUs) when tested against polymicrobial biofilms, highlighting the efficacy of silanes in preventing biofilm-related infections .
Antimicrobial Activity
A comparative study evaluated the antimicrobial effects of various silane compounds against common pathogens. The results indicated that certain silanes could inhibit bacterial growth effectively:
| Compound | Bacterial Strain | Reduction in CFU (%) |
|---|---|---|
| Silane A | E. coli | 75 |
| Silane B | S. aureus | 80 |
| Silane C | P. aeruginosa | 70 |
These findings suggest that silanes can be potent agents in controlling microbial populations in clinical settings.
Cytotoxicity Assessment
The cytotoxic effects of silanes were examined using human bronchial epithelial cells (BEAS-2B). The study revealed:
| Exposure Concentration (mg/m³) | Cell Viability (%) | Cytotoxicity Level |
|---|---|---|
| 6.42 | 90 | Low |
| 320.77 | 60 | Moderate |
| 962.30 | 40 | High |
These results indicate that higher concentrations of silanes correlate with increased cytotoxicity, necessitating careful handling and application in therapeutic contexts .
Case Study 1: Dental Applications
In a clinical trial involving dental implants coated with a silane compound, researchers observed significant reductions in bacterial colonization compared to uncoated implants. This led to improved outcomes for patients undergoing dental procedures.
Case Study 2: Respiratory Toxicity
A case study involving inhalation exposure to silane vapors highlighted acute respiratory effects in animal models, emphasizing the need for safety evaluations when using silanes in industrial applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl- to maximize yield and purity?
- Methodological Answer : The synthesis involves reacting alkynyl lithium reagents with trichlorosilanes under controlled conditions. Fractional distillation is critical for isolating pure samples, as impurities from side reactions (e.g., incomplete substitution) can affect downstream applications. Monitoring reaction progress via <sup>1</sup>H/<sup>13</sup>C NMR ensures proper functionalization of the silane backbone . For heat-sensitive intermediates, low-temperature protocols (e.g., −78°C in THF) minimize decomposition .
Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this silane compound?
- Methodological Answer : Multinuclear NMR (<sup>29</sup>Si, <sup>13</sup>C) is essential for verifying silyl group substitution patterns and alkynyl connectivity. X-ray crystallography provides definitive proof of stereochemistry and bond angles, particularly for bulky tert-butyldimethylsilyloxy groups . FT-IR can confirm the presence of C≡C stretches (~2100 cm<sup>−1</sup>) and Si-O-Si linkages .
Q. How does the steric bulk of the tert-butyldimethylsilyloxy group influence the compound’s reactivity?
- Methodological Answer : Steric hindrance from the tert-butyl group reduces nucleophilic attack at the silicon center, favoring selective reactions at the alkynyl terminus. Computational modeling (e.g., DFT) can predict regioselectivity in cross-coupling reactions, while comparative studies with less bulky analogs (e.g., trimethylsilyl derivatives) validate these effects experimentally .
Advanced Research Questions
Q. How can discrepancies between theoretical and experimental thermodynamic data during synthesis be resolved?
- Methodological Answer : Discrepancies in heats of formation (e.g., during trichlorosilane hydrogenation) may arise from incomplete reaction equilibria or side-product formation. Calorimetric studies under controlled conditions (e.g., adiabatic reaction calorimetry) paired with GC-MS analysis of byproducts can reconcile differences. Revisiting literature values for silane intermediates with updated experimental protocols is recommended .
Q. What experimental design considerations are critical when using this silane as a coupling agent in composite materials?
- Methodological Answer : Surface pretreatment (e.g., acid etching) enhances silane adhesion to substrates like ceramics or polymers. In vitro studies using microshear bond strength tests (ISO 4049) and fracture analysis quantify interfacial durability. Variables such as silane concentration, curing time, and application methods (e.g., electrical current-assisted deposition) must be optimized via factorial design .
Q. What reaction mechanisms govern the compound’s participation in cyclization or silole formation?
- Methodological Answer : Reactions with triethylborane (BEt3) proceed via σ-bond metathesis, where the alkynyl group acts as a nucleophile attacking the boron center. Transient silylborane intermediates facilitate Si-C bond reorganization, leading to silole rings. Mechanistic studies using deuterated analogs and kinetic isotope effects (KIE) elucidate rate-determining steps .
Q. How does the electronic environment of the propynyl group affect its utility in click chemistry or bioconjugation?
- Methodological Answer : The electron-withdrawing silyloxy group activates the alkyne for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Comparative <sup>13</sup>C NMR shifts of the propynyl carbon (~δ 90-100 ppm) indicate reactivity trends. Silane-PEG conjugates (e.g., Silane-PEG-N3) demonstrate applications in biointerface engineering, though steric effects may require spacer optimization .
Data Contradictions and Validation
- Issue : Conflicting heats of formation for silane intermediates in large-scale synthesis.
Resolution : Re-evaluate published data using modern calorimetry and validate via peer-reviewed databases like NIST Chemistry WebBook . - Issue : Variability in NMR assignments for di(alkynyl)silanes.
Resolution : Cross-reference with high-resolution crystallographic data and computational simulations (e.g., ACD/Labs Percepta) to confirm spectral peaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
